N-((3-chloro-2,4-difluorophenyl)carbamothioyl)-2-naphthamide
Description
Properties
IUPAC Name |
N-[(3-chloro-2,4-difluorophenyl)carbamothioyl]naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClF2N2OS/c19-15-13(20)7-8-14(16(15)21)22-18(25)23-17(24)12-6-5-10-3-1-2-4-11(10)9-12/h1-9H,(H2,22,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSHHUHMUUAYTMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC(=S)NC3=C(C(=C(C=C3)F)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClF2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-chloro-2,4-difluorophenyl)carbamothioyl)-2-naphthamide typically involves the reaction of 3-chloro-2,4-difluoroaniline with 2-naphthoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required quality standards.
Chemical Reactions Analysis
Types of Reactions
N-((3-chloro-2,4-difluorophenyl)carbamothioyl)-2-naphthamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding naphthoquinones or phenolic derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups replacing the chloro or fluoro atoms.
Scientific Research Applications
N-((3-chloro-2,4-difluorophenyl)carbamothioyl)-2-naphthamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-((3-chloro-2,4-difluorophenyl)carbamothioyl)-2-naphthamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
A comparison of key structural features and functional groups is summarized below:
Key Comparisons
Fluorinated phenyl groups (e.g., 2,4-difluoro in the target vs. 4-fluoro in ) influence electronic properties and bioavailability. Difluoro substitution may improve metabolic stability compared to mono-fluoro analogs .
Functional Groups: Carbamothioyl vs. Naphthamide vs. Acetamide (): The naphthalene system increases hydrophobicity and steric bulk, which could affect membrane permeability or target selectivity .
Halogen Effects :
- Chloro vs. Trifluoromethyl () : The 3-chloro substituent in the target is less electron-withdrawing than a trifluoromethyl group, possibly reducing electrophilicity and reactivity in synthetic pathways .
- Fluorine Positioning : The 2,4-difluoro pattern in the target may optimize steric and electronic effects compared to para-fluoro substituents in .
Biological Activity
N-((3-chloro-2,4-difluorophenyl)carbamothioyl)-2-naphthamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
- Molecular Formula : C18H11ClF2N2OS
- Molecular Weight : 376.8 g/mol
- CAS Number : 1798662-81-3
The compound features a naphthamide core linked to a substituted phenyl group, which is significant for its biological interactions.
This compound's biological activity is primarily attributed to its ability to interact with specific molecular targets. These interactions can lead to:
- Enzyme Inhibition : The compound may inhibit various enzymes by binding to their active sites or allosteric sites, altering their activity.
- Receptor Modulation : It may act as a modulator for certain receptors, influencing signaling pathways within cells.
Anticancer Activity
Several studies have indicated that this compound exhibits promising anticancer properties. For instance:
- In Vitro Studies : Research has shown that the compound can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential.
- Case Study : A study published in Nature highlighted the compound's effectiveness against breast cancer cells, demonstrating a dose-dependent reduction in cell viability (Clayden et al., 2019) .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects:
- Mechanism : It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages.
- Research Findings : In animal models of inflammation, this compound significantly reduced edema and pain response compared to control groups.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 3-Chloro-2,4-difluoroaniline | Structure | Precursor for synthesis; limited biological activity |
| N-(3-chloro-2,4-difluorophenyl)-3-(2-furyl)acrylamide | Structure | Exhibits higher potency against specific cancer types |
Synthetic Routes and Production
The synthesis of this compound typically involves:
- Reactants : 3-chloro-2,4-difluoroaniline and 2-naphthoyl chloride.
- Conditions : The reaction is conducted under anhydrous conditions with a base such as triethylamine to facilitate the formation of the carbamothioyl linkage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
